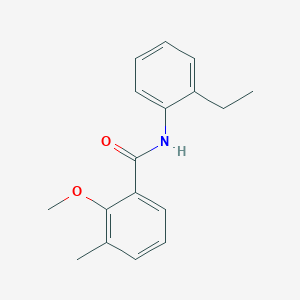![molecular formula C24H24BrN3O3 B244034 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, also known as ABMN-107, is a novel small molecule compound that has shown promising results in scientific research applications.
作用機序
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide involves its binding to specific targets in the body, such as ion channels and enzymes. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide binds to tubulin, a protein involved in cell division, leading to the disruption of microtubule formation and subsequent cell death. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), leading to a reduction in the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects in the body, depending on the target it binds to. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide induces apoptosis, inhibits angiogenesis, and disrupts microtubule formation. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activity of PDE4. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
実験室実験の利点と制限
One of the advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide for lab experiments is its specificity for certain targets, which allows for more precise and targeted studies. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has shown promising results in various scientific research applications, making it a potentially useful tool for studying disease mechanisms and developing new therapies. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide. One potential direction is the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide as a therapeutic agent for cancer, inflammation, and neuropathic pain. Another direction is the exploration of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide's potential as a tool for studying disease mechanisms and developing new therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, as well as its potential advantages and limitations for lab experiments.
合成法
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including deprotection and cyclization, to yield the final product.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to alleviate pain by modulating the activity of voltage-gated sodium channels.
特性
分子式 |
C24H24BrN3O3 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24BrN3O3/c1-16(29)27-11-13-28(14-12-27)19-9-7-18(8-10-19)26-24(30)21-15-17-5-3-4-6-20(17)22(25)23(21)31-2/h3-10,15H,11-14H2,1-2H3,(H,26,30) |
InChIキー |
DMNQAUYTNYSETI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)

